molecular formula C12H9BrO2 B1523711 3-Bromo-5-(4-hydroxyphenyl)phenol CAS No. 1261956-89-1

3-Bromo-5-(4-hydroxyphenyl)phenol

Cat. No. B1523711
M. Wt: 265.1 g/mol
InChI Key: UKXYKVZENKLOBL-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C12H9BrO2 and a molecular weight of 265.11 . It is also known by its IUPAC name, 5-bromo [1,1’-biphenyl]-3,4’-diol .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(4-hydroxyphenyl)phenol is 1S/C12H9BrO2/c13-10-5-9 (6-12 (15)7-10)8-1-3-11 (14)4-2-8/h1-7,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Use in Polymer Science

  • Application Summary : “3-Bromo-5-(4-hydroxyphenyl)phenol” is used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
  • Results or Outcomes : The synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from this compound, are reported .

2. Potential Biological Activities

  • Application Summary : m-Aryloxy phenols, which include “3-Bromo-5-(4-hydroxyphenyl)phenol”, have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application : The synthesis methods for m-aryloxy phenols have been developed with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Green Synthesis of Substituted Phenols

  • Application Summary : “3-Bromo-5-(4-hydroxyphenyl)phenol” can be used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method is considered green and highly efficient .
  • Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
  • Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

4. Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Application Summary : m-Aryloxy phenols, including “3-Bromo-5-(4-hydroxyphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The use of m-aryloxy phenols in these applications typically involves their incorporation into the material during the manufacturing process .
  • Results or Outcomes : These compounds have been found to significantly improve the thermal stability and flame resistance of the materials in which they are incorporated .

5. Use in Electrophoresis

properties

IUPAC Name

3-bromo-5-(4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYKVZENKLOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686355
Record name 5-Bromo[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-hydroxyphenyl)phenol

CAS RN

1261956-89-1
Record name [1,1′-Biphenyl]-3,4′-diol, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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